molecular formula C6H4BrClO B1280867 2-Bromo-3-chlorophenol CAS No. 855836-62-3

2-Bromo-3-chlorophenol

Cat. No.: B1280867
CAS No.: 855836-62-3
M. Wt: 207.45 g/mol
InChI Key: SJFAAIBDKRBLMN-UHFFFAOYSA-N
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Description

2-Bromo-3-chlorophenol is an organic compound with the molecular formula C6H4BrClO. It is a halogenated phenol, characterized by the presence of both bromine and chlorine atoms attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

2-Bromo-3-chlorophenol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The compound can act as both a substrate and an inhibitor of these enzymes, affecting their catalytic activity. Additionally, this compound can bind to proteins through halogen bonding, influencing protein structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. The compound can induce the expression of genes associated with antioxidant defense mechanisms, such as superoxide dismutase and catalase. Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, through halogen bonding and hydrophobic interactions. This binding can lead to enzyme inhibition or activation, depending on the target molecule. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme critical for neurotransmission, by binding to its active site . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to light and heat. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis . These temporal effects are important considerations for experimental design and interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. At higher doses, it can induce toxic effects, such as liver and kidney damage, due to its ability to generate reactive oxygen species and cause oxidative stress . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These findings highlight the importance of dosage considerations in the use of this compound in research and applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further conjugated and excreted from the body. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound has been observed to accumulate in specific tissues, such as the liver and kidneys, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can localize to the mitochondria, where it can affect mitochondrial function and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chlorophenol typically involves the bromination and chlorination of phenol. One common method includes the bromination of 3-chlorophenol using bromine in the presence of a catalyst such as zinc chloride. The reaction is carried out at a controlled temperature to ensure selective substitution at the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-3-chlorophenol has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Bromophenol
  • 3-Chlorophenol
  • 4-Bromo-2-chlorophenol
  • 2,4-Dibromophenol

Comparison: 2-Bromo-3-chlorophenol is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring. This unique structure influences its reactivity and interaction with other molecules, making it distinct from other halogenated phenols. For example, 4-Bromo-2-chlorophenol has different reactivity patterns due to the different positions of the substituents .

Properties

IUPAC Name

2-bromo-3-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFAAIBDKRBLMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479253
Record name 2-Bromo-3-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855836-62-3
Record name 2-Bromo-3-chlorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=855836-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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